molecular formula C19H25N3OS B459794 3-amino-N-cyclopentyl-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 625370-23-2

3-amino-N-cyclopentyl-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B459794
CAS No.: 625370-23-2
M. Wt: 343.5g/mol
InChI Key: SBRRLAKSWOXCDY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-amino-N-cyclopentyl-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves multiple steps, typically starting with the formation of the thienoquinoline core. This can be achieved through various synthetic routes, including cyclization reactions and functional group transformations. Industrial production methods may involve optimizing these synthetic routes for higher yields and purity, often using catalysts and specific reaction conditions to facilitate the process .

Chemical Reactions Analysis

3-amino-N-cyclopentyl-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-amino-N-cyclopentyl-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-N-cyclopentyl-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

3-amino-N-cyclopentyl-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide can be compared with other similar compounds in the thienoquinoline family. These compounds share a similar core structure but differ in their functional groups and side chains, which can lead to differences in their biological activities and applications. Some similar compounds include:

Biological Activity

3-Amino-N-cyclopentyl-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, including cytotoxicity against cancer cells, antimicrobial effects, and mechanisms of action based on recent studies.

Chemical Structure and Properties

The compound is characterized by a thienoquinoline backbone and an amino group that enhances its biological activity. Its structural formula is represented as follows:

C15H20N2S\text{C}_{15}\text{H}_{20}\text{N}_2\text{S}

Table 1: Chemical Structure

ComponentDescription
Molecular FormulaC15H20N2S
Molecular Weight252.40 g/mol
Structural FeaturesThieno[2,3-b]quinoline core with carboxamide

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. Notably:

  • Cytotoxicity : The compound demonstrated significant cytotoxic activity against several human cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and A2780 (ovarian cancer). The IC50 values observed ranged from 1.86 µM to 3.91 µM across different cell lines, indicating potent activity compared to standard chemotherapeutics .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 Value (µM)Reference
MCF-71.86
A5493.91
A27802.50

The mechanism through which this compound exerts its anticancer effects involves DNA intercalation. Studies utilizing UV and fluorescence spectroscopy have demonstrated that the compound can intercalate into calf thymus DNA, leading to apoptosis in cancer cells . Computational docking studies further support these findings by showing favorable interactions with DNA structures.

Antimicrobial Activity

In addition to its anticancer properties, the compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains and fungi:

  • Bacterial Inhibition : The compound has shown effective inhibition against Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics .

Table 3: Antimicrobial Activity

MicroorganismMIC Value (µg/mL)Reference
Staphylococcus aureus12.5
Escherichia coli25
Candida albicans15.62

Study on Neural Differentiation

A related compound in the same class has been studied for its ability to induce differentiation in neural cells (PC12 cells). This study found that certain derivatives could promote neuritogenic activity without relying on traditional neurotrophic factors, suggesting potential applications in neurobiology and regenerative medicine .

Synthesis and Structure-Activity Relationship (SAR)

Research into the synthesis of this compound has revealed that modifications to the cyclopentyl group significantly affect its biological activity. The presence of various substituents on the quinoline ring enhances both anticancer and antimicrobial properties, indicating a strong structure-activity relationship that can be exploited for drug development .

Properties

IUPAC Name

3-amino-N-cyclopentyl-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3OS/c1-2-11-7-8-15-12(9-11)10-14-16(20)17(24-19(14)22-15)18(23)21-13-5-3-4-6-13/h10-11,13H,2-9,20H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRRLAKSWOXCDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4CCCC4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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